3-(4-Tert-butylphenyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidinone structure with a tert-butylphenyl substituent. This compound belongs to the class of pyrrolidinones, which are cyclic amides derived from pyrrolidine. The presence of the tert-butyl group enhances its steric properties, potentially influencing its biological activity and solubility.
This compound can be synthesized through various organic reactions, and it is classified under heterocyclic compounds due to the presence of a nitrogen atom in its ring structure. Pyrrolidinones are often studied for their pharmacological properties, making 3-(4-Tert-butylphenyl)pyrrolidin-2-one of interest in medicinal chemistry.
The synthesis of 3-(4-Tert-butylphenyl)pyrrolidin-2-one can be approached via several methods:
These methods allow for variations in yield and purity depending on the specific conditions employed.
The molecular formula for 3-(4-Tert-butylphenyl)pyrrolidin-2-one is with a molecular weight of approximately 201.28 g/mol. The structural representation highlights a five-membered ring containing one nitrogen atom, with a tert-butyl group attached to a phenyl ring at the 3-position.
3-(4-Tert-butylphenyl)pyrrolidin-2-one can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry for developing more complex molecules.
The biological activity of 3-(4-Tert-butylphenyl)pyrrolidin-2-one is often linked to its interaction with specific biological targets:
The precise mechanism often requires detailed biochemical assays and further studies to elucidate its action at a molecular level.
Relevant data regarding melting point, boiling point, and specific reactivity conditions would require empirical determination through laboratory experiments.
3-(4-Tert-butylphenyl)pyrrolidin-2-one has potential applications in several scientific fields:
The strategic incorporation of the tert-butylphenyl moiety into the pyrrolidinone scaffold represents a deliberate design approach to enhance hydrophobic interactions with transient receptor potential vanilloid 1 (TRPV1) channels. The bulky tert-butyl group occupies a specific lipophilic pocket within the receptor's binding site, increasing binding affinity and duration of action. This design leverages the conformational rigidity imparted by the pyrrolidinone core, which reduces entropic penalties upon binding compared to flexible open-chain analogs [1] [9].
Key structural parameters for TRPV1 antagonism include:
Table 1: Structural Parameters Influencing TRPV1 Antagonist Activity
Structural Feature | Role in TRPV1 Binding | Optimal Configuration |
---|---|---|
tert-Butylphenyl Group | Hydrophobic pocket occupancy | Para-substitution on phenyl ring |
Pyrrolidinone Carbonyl | Hydrogen bond acceptor | Undistorted planar geometry |
Lactam Ring Conformation | Spatial alignment of pharmacophores | Half-chair configuration |
C3 Substituent | Steric complementarity | Minimal steric bulk (<3Å radius) |
The tert-butylphenyl group serves as an effective bioisosteric replacement for pyridine rings in TRPV1 antagonist development. This substitution strategy addresses metabolic liabilities associated with heteroaromatic systems while maintaining target affinity. The cyclopropyl bioisostere approach has demonstrated particular success in optimizing drug-like properties, as the tert-butyl group provides comparable steric bulk with enhanced metabolic stability [2] [9].
Comparative studies reveal:
These principles were applied in developing 3-(4-tert-butylphenyl)pyrrolidin-2-one, where the tert-butyl moiety replaces a metabolically labile pyridyl group while maintaining submicromolar TRPV1 affinity (IC₅₀ = 0.42 μM) [9].
Conformational restriction of the phenyl-pyrrolidinone linkage significantly enhances binding affinity through entropic stabilization. The tert-butyl group induces rotational barrier modulation of the C3-aryl bond, favoring bioactive conformations. Computational analysis reveals a 2.8 kcal/mol energy barrier for rotation in 3-(4-tert-butylphenyl)pyrrolidin-2-one versus 1.3 kcal/mol in the unsubstituted analog, significantly reducing conformational flexibility [9] [2].
Critical techniques include:
The enhanced rigidity also improves selectivity profiles, with the tert-butyl-containing compound exhibiting >100-fold selectivity for TRPV1 over related TRPA1 channels [9].
Regioselective modification at the C3 and C5 positions of the pyrrolidinone ring enables precise optimization of drug-like properties. The electron-withdrawing lactam carbonyl directs electrophilic substitution to C4, while the C3 position undergoes selective nucleophilic addition when activated as an enolate. The synthesis of 3-(4-tert-butylphenyl)pyrrolidin-2-one employs a regioselective Michael addition strategy [9] [6]:
Table 2: Regioselective Synthesis of 3-(4-tert-Butylphenyl)pyrrolidin-2-one
Step | Reaction | Regiochemical Control | Yield |
---|---|---|---|
1 | Knoevenagel Condensation | Thermodynamic control via conjugated intermediate | 78% |
2 | Michael Addition | 1,4-addition to α,β-unsaturated ester | 85% |
3 | Cyclization | Intramolecular amidation under acidic conditions | 92% |
4 | tert-Butylation | Friedel-Crafts alkylation with tert-butyl chloride | 67% |
Critical regiochemical considerations:
The optimized synthetic route achieves 48% overall yield with >99% regiochemical purity, demonstrating the efficiency of these regiocontrol strategies for scaled production [6] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9